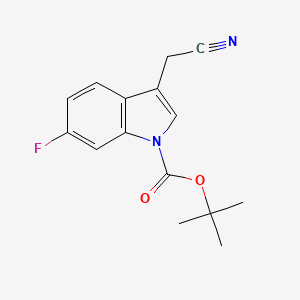

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Novel Protecting Groups for Fluorous Synthesis

Tert-butyl alcohol derivatives, including those related to Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate, have been explored for their utility as novel protecting groups in fluorous synthesis. These compounds facilitate the protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, highlighting their importance in simplifying purification processes in organic synthesis (Pardo et al., 2001).

Radical Addition and Cyclization Reactions

The compound has been implicated in studies focused on the carbomethylation of arylacrylamides leading to substituted indolin-2-one via cascade radical addition/cyclization processes. Such reactions underscore the potential of tert-butyl derivatives in facilitating complex chemical transformations, which are pertinent to synthesizing bioactive molecules (Dai et al., 2014).

Catalysis and Oxidation Reactions

Research has demonstrated the utility of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound with structural similarity, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This showcases the role of such compounds in selective oxidation processes, which are crucial in the synthesis of α,β-unsaturated carbonyl compounds from primary and secondary allylic and benzylic alcohols (Shen et al., 2012).

Advanced Synthetic Applications

The tert-butyl group has been featured in the synthesis of complex organic molecules, such as spirocyclic indoline lactones and other pharmacologically relevant compounds. These syntheses often involve intricate reactions, including base-promoted cyclization and subsequent alkylations, demonstrating the compound's versatility in synthetic organic chemistry (Hodges et al., 2004).

Medicinal Chemistry and Drug Development

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate and related compounds have been investigated in the context of medicinal chemistry, particularly in the design and synthesis of antihypertensive agents. These studies reveal the potential of such compounds in developing new therapeutic agents with targeted biological activities (Kreighbaum et al., 1980).

Zukünftige Richtungen

Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate. The use of tert-butyl substituents in organic semiconductors and conductors has been explored, indicating potential future directions for similar compounds .

Wirkmechanismus

Target of Action

Indole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how “Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate” interacts with its targets. The cyanomethyl and fluoro groups could potentially be involved in interactions with the target protein, leading to changes in its function .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical pathways, including those related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The tert-butyl group is known to influence the pharmacokinetic properties of drugs, potentially affecting their absorption, distribution, metabolism, and excretion .

Result of Action

Indole derivatives can have a wide range of effects, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

Eigenschaften

IUPAC Name |

tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEXLMJUNKYYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)